molecular formula C13H20ClNO B13755083 2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172090-37-7

2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13755083
CAS No.: 1172090-37-7
M. Wt: 241.76 g/mol
InChI Key: LKLHGAURCYFFTM-UHFFFAOYSA-N
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Description

2-(3-Methoxy-benzyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine ring with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(3-Methoxy-benzyl)-piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-(3-methoxybenzyl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(3-Methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)piperidine: Similar structure but lacks the hydrochloride salt form.

    3-Methoxybenzylamine: Contains the 3-methoxybenzyl group but lacks the piperidine ring.

    2-(4-Methoxybenzyl)piperidine: Similar structure with the methoxy group in the para position.

Uniqueness

2-(3-Methoxy-benzyl)-piperidine hydrochloride is unique due to the specific positioning of the methoxy group on the benzyl ring and the presence of the piperidine ring

Properties

CAS No.

1172090-37-7

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12;/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3;1H

InChI Key

LKLHGAURCYFFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCN2.Cl

Origin of Product

United States

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